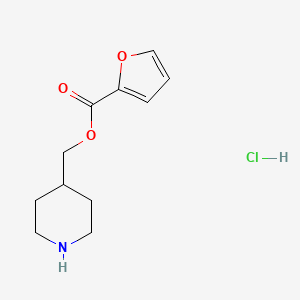
4-Piperidinylmethyl 2-furoate hydrochloride
Descripción general
Descripción
4-Piperidinylmethyl 2-furoate hydrochloride, also known as piperidinylmethylfuroate, is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7 g/mol . It has gained significant attention among researchers due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl 2-furoate hydrochloride is defined by its molecular formula, C11H16ClNO3 . Detailed structural analysis such as the bond lengths, angles, and conformation would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl 2-furoate hydrochloride, such as its melting point, boiling point, and density, are not available in the current resources . These properties can be determined through experimental methods.Aplicaciones Científicas De Investigación
Chromatographic Analysis in Pharmaceutical Research
4-Piperidinylmethyl 2-furoate hydrochloride has been studied in the development of chromatographic methods for the analysis of pharmaceutical compounds. For example, a research by Varynskyi, Parchenko, and Kaplaushenko (2017) involved the development of a highly sensitive and selective high-performance liquid chromatography method for determining this compound in injection solutions, demonstrating its significance in pharmaceutical quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Structural Characterization
The structural properties of similar compounds have been studied, as in the work by Szafran, Komasa, and Bartoszak-Adamska (2007), who characterized 4-Piperidinecarboxylic acid hydrochloride using X-ray diffraction and other methods, providing insights into the molecular structure that could be relevant for understanding 4-Piperidinylmethyl 2-furoate hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Kinetic and Mechanistic Studies
The kinetics and mechanisms of reactions involving similar furan derivatives have been studied. For instance, Lee, Um, and April (1999) researched the reaction kinetics of 4-nitrophenyl 2-furoate with secondary alicyclic amines, which could provide a basis for understanding the reactivity of 4-Piperidinylmethyl 2-furoate hydrochloride (Lee, Um, & April, 1999).
Corrosion Inhibition Studies
Khaled (2010) investigated the inhibition performance of furan derivatives, such as methyl 2-furoate, on mild steel in acidic environments. This research could be relevant in understanding the potential application of 4-Piperidinylmethyl 2-furoate hydrochloride in corrosion inhibition (Khaled, 2010).
Antimicrobial Activity
Dyusebaeva, Elibaeva, and Kalugin (2017) explored the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, indicating potential research avenues for similar piperidine derivatives, including 4-Piperidinylmethyl 2-furoate hydrochloride (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Safety And Hazards
The safety data sheet for 4-Piperidinylmethyl 2-furoate hydrochloride indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
piperidin-4-ylmethyl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(10-2-1-7-14-10)15-8-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGHPZCDJTJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl 2-furoate hydrochloride | |
CAS RN |
1219949-54-8 | |
| Record name | 2-Furancarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



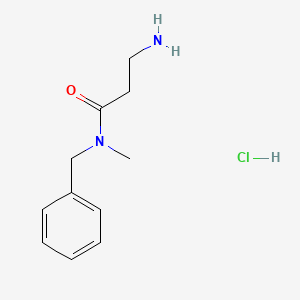
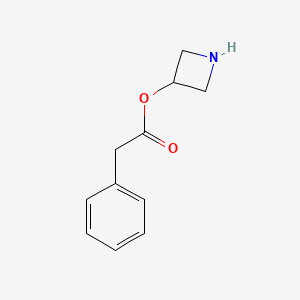
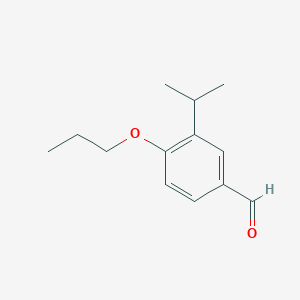
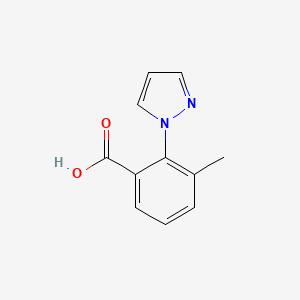
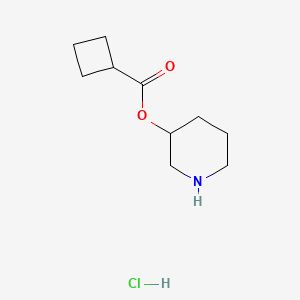
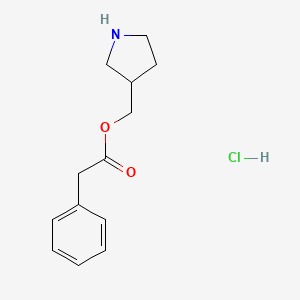
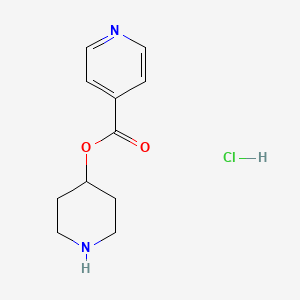
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
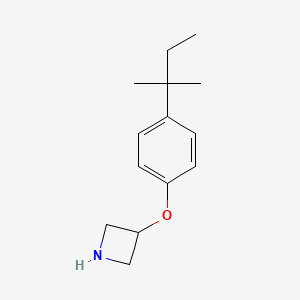
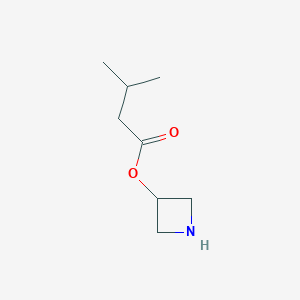
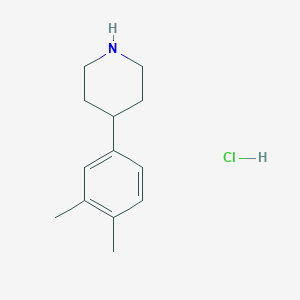
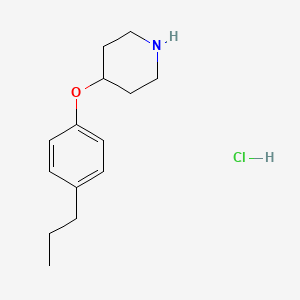
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)